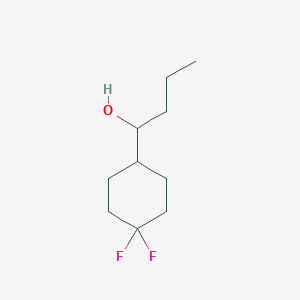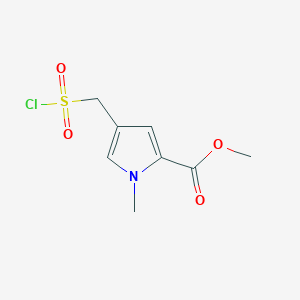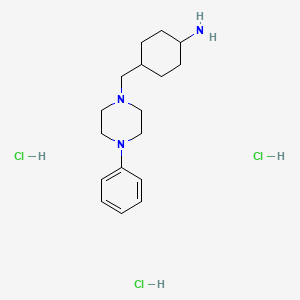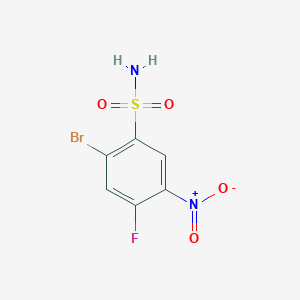
1-(4,4-Difluorocyclohexyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluorocyclohexyl)butan-1-ol is an organic compound with the molecular formula C10H18F2O It features a cyclohexane ring substituted with two fluorine atoms and a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with butyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-(4,4-Difluorocyclohexyl)butan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Difluorocyclohexyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone or related ketones.
Reduction: Formation of cyclohexylbutane derivatives.
Substitution: Formation of substituted cyclohexylbutanol derivatives.
Aplicaciones Científicas De Investigación
1-(4,4-Difluorocyclohexyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Difluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,4-Difluorocyclohexyl)ethan-1-ol: Similar structure but with a shorter carbon chain.
4,4-Difluoro-1-butanol: Lacks the cyclohexane ring but retains the fluorinated butanol structure.
Uniqueness
1-(4,4-Difluorocyclohexyl)butan-1-ol is unique due to its combination of a fluorinated cyclohexane ring and a butanol chain, providing distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H18F2O |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(4,4-difluorocyclohexyl)butan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h8-9,13H,2-7H2,1H3 |
Clave InChI |
MLUBUPWYLXMQKY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCC(CC1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















